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Cat. No.: B134838 Get Quote

Abstract
This document provides a detailed protocol for the synthesis of 4-nitroveratrole (1,2-dimethoxy-

4-nitrobenzene) through the electrophilic aromatic substitution of 1,2-dimethoxybenzene

(veratrole). The procedure outlines the nitration of veratrole using a mixture of concentrated

nitric acid and sulfuric acid at low temperatures. This application note is intended for

researchers, scientists, and professionals in the field of organic chemistry and drug

development who require a reliable method for the preparation of this key chemical

intermediate.

Introduction
4-Nitroveratrole is a valuable building block in organic synthesis, serving as a precursor for

various more complex molecules, including pharmaceuticals and dyes. Its synthesis is a classic

example of an electrophilic aromatic substitution reaction, where the electron-rich veratrole ring

is nitrated by the in-situ generated nitronium ion (NO₂⁺). The two methoxy groups on the

benzene ring are strongly activating and ortho-, para-directing, leading to the preferential

formation of the 4-nitro isomer. Careful control of the reaction conditions, particularly

temperature, is crucial to prevent over-nitration and ensure a high yield of the desired product.

Chemical Reaction
The overall reaction for the nitration of 1,2-dimethoxybenzene to 4-nitroveratrole is as follows:
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C₈H₁₀O₂ + HNO₃ --(H₂SO₄)--> C₈H₉NO₄ + H₂O

Experimental Protocol
This protocol is based on established methods for the nitration of activated aromatic

compounds.

Materials:

1,2-Dimethoxybenzene (Veratrole)

Concentrated Nitric Acid (70%)

Concentrated Sulfuric Acid (98%)

Ice

Deionized Water

Ethanol (for recrystallization)

Sodium Bicarbonate (saturated solution)

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

Round-bottom flask

Dropping funnel

Magnetic stirrer and stir bar

Ice bath

Beakers

Büchner funnel and filter flask
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pH paper

Rotary evaporator (optional)

Melting point apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.072

mol) of 1,2-dimethoxybenzene.

Cooling: Place the flask in an ice bath and allow the veratrole to cool to 0-5 °C with gentle

stirring.

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 10 mL of

concentrated sulfuric acid to 10 mL of concentrated nitric acid. This mixture should be

prepared in an ice bath and allowed to cool to 0-5 °C.

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred

veratrole solution over a period of 30-45 minutes. It is critical to maintain the reaction

temperature between 0 and 10 °C throughout the addition to minimize the formation of

byproducts.

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath

for an additional 1-2 hours. The color of the mixture will likely change to a deep reddish-

brown.

Quenching: Carefully pour the reaction mixture over a large beaker filled with approximately

200 g of crushed ice. Stir the mixture until all the ice has melted. A yellow precipitate of 4-

nitroveratrole should form.

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner

funnel.

Washing: Wash the collected solid with several portions of cold deionized water until the

washings are neutral to pH paper. This removes any residual acid. A final wash with a small
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amount of cold saturated sodium bicarbonate solution can also be performed, followed by

another water wash.

Drying: Press the crude product as dry as possible on the filter paper. The crude product can

be air-dried or dried in a desiccator.

Purification by Recrystallization:

Transfer the crude 4-nitroveratrole to a beaker.

Add a minimal amount of hot ethanol to dissolve the solid completely.

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to

induce crystallization.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of ice-cold ethanol.

Dry the purified crystals to a constant weight.

Characterization: Determine the melting point of the purified 4-nitroveratrole and compare it

to the literature value. Further characterization can be performed using techniques such as

NMR and IR spectroscopy.

Data Presentation
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Parameter Value Reference

Starting Material
1,2-Dimethoxybenzene

(Veratrole)

Molecular Weight 138.16 g/mol

Product 4-Nitroveratrole

Molecular Weight 183.16 g/mol [1]

Theoretical Yield Based on 10.0 g of Veratrole Calculated

Expected Yield 80-90% Based on analogous reactions

Appearance Yellow crystalline solid

Melting Point (literature) 95-98 °C [1]
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Caption: Experimental workflow for the synthesis of 4-nitroveratrole.
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Caption: Mechanism of electrophilic aromatic substitution for nitration.

Safety Precautions
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.

Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

The reaction is exothermic. Proper temperature control is essential to prevent the reaction

from running away.

Always add acid to water, not the other way around, when preparing dilutions. In this

protocol, the acids are mixed, which is also a highly exothermic process that requires

cooling.

Conclusion
The described protocol provides a reliable and efficient method for the synthesis of 4-

nitroveratrole from 1,2-dimethoxybenzene. By following the detailed steps and adhering to the

safety precautions, researchers can consistently obtain a high yield of the purified product. This

application note serves as a valuable resource for chemists involved in the synthesis of

nitroaromatic compounds and their derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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